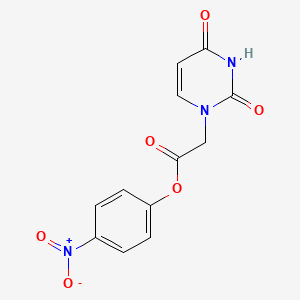
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate is a chemical compound that features a nitrophenyl group attached to a pyrimidinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate typically involves the esterification of 2-(2,4-dioxopyrimidin-1-yl)acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinyl acetate moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
2-(2,4-Dioxopyrimidin-1-yl)acetic acid: Shares the pyrimidinyl acetate core but lacks the nitrophenyl group.
4-Nitrophenyl acetate: Contains the nitrophenyl group but lacks the pyrimidinyl moiety.
Uniqueness: (4-Nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate is unique due to the combination of the nitrophenyl and pyrimidinyl acetate groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
4114-03-8 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C12H9N3O6/c16-10-5-6-14(12(18)13-10)7-11(17)21-9-3-1-8(2-4-9)15(19)20/h1-6H,7H2,(H,13,16,18) |
InChI Key |
IESQDQSVLHTSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















